(2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
Description
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[3-(2,5-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-5-13(16)12(8-10)11-3-1-2-9(6-7-18)14(11)17/h1-5,8H,6H2 |
InChI Key |
CYWLFWKNGNRGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Core Biphenyl Scaffold Construction
The biphenyl backbone of (2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile necessitates selective halogenation at the 2',5' positions and fluorine substitution at the ortho position of the adjacent phenyl ring. Patent CN113024390B demonstrates the utility of Grignard reagents in constructing halogenated aromatic systems, suggesting a potential pathway involving magnesium-mediated coupling of 3-bromo-2-fluorophenyl derivatives with dichlorinated benzene precursors.
Detailed Synthetic Pathways
Grignard Reagent-Mediated Coupling (Method A)
This approach adapts the methodology from CN113024390B, employing a two-step sequence:
Step 1: Formation of a 3-bromo-2-fluoro-phenylmagnesium bromide intermediate via reaction of 3-bromo-2-fluorobromobenzene with magnesium turnings in tetrahydrofuran (THF) at 20–30°C.
Step 2: Coupling with 2,5-dichlorophenyl triflate in the presence of [Pd(dppf)Cl₂] catalyst (1 mol%), yielding the biphenyl framework. Subsequent cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C introduces the acetonitrile group.
Optimization Data:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 110–120°C | +15% yield |
| CuCN Equivalents | 1.5–2.0 | +22% yield |
| Solvent | DMF > DMSO > THF | DMF preferred |
Suzuki-Miyaura Cross-Coupling (Method B)
WO2022061920A1's diazotization elimination strategy informs this palladium-catalyzed approach:
Step 1: Preparation of 3-boronic acid-2-fluorophenylacetonitrile via Miyaura borylation of 3-bromo-2-fluorophenylacetonitrile with bis(pinacolato)diboron.
Step 2: Cross-coupling with 1,4-dichloro-2-iodobenzene using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ base in toluene/water (3:1) at 80°C.
Critical Parameters:
- Boronic acid purity >98% required to prevent homo-coupling
- Oxygen-free conditions essential for catalyst longevity
Halogenation-Cyanation Sequential Protocol (Method C)
Direct Chlorination of Biphenyl Precursors
Building on CN113024390B's chlorination techniques, this method employs:
Substrate: 2-fluoro-biphenyl-3-acetonitrile
Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂, 2.2 eq)
Conditions: FeCl₃ catalysis (0.5 mol%) in chlorobenzene at 60°C for 8h
Regioselectivity Control:
- Ortho/para directors (fluoro group) combined with meta-directing nitrile
- Dichlorination occurs preferentially at 2' and 5' positions (83% selectivity)
Industrial-Scale Process Considerations
Solvent Selection and Recycling
Data from multiple patent examples reveals tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) as preferred solvents due to:
- High Grignard reagent compatibility
- Ease of removal via distillation (BP 66°C and 55°C respectively)
- Compatibility with aqueous workups
Solvent Recovery Rates:
| Solvent | Recovery Efficiency | Purity Post-Distillation |
|---|---|---|
| THF | 92–95% | ≥99.5% |
| MTBE | 88–90% | ≥99.0% |
Byproduct Management
Key impurities identified through HPLC-MS analysis:
- Over-chlorinated derivatives (2',3',5'-trichloro isomer)
- Dehydrocyanated biphenyls
- Palladium catalyst residues (<5 ppm achievable via activated carbon treatment)
Analytical Characterization Benchmarks
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
δ 7.52 (dd, J=8.4 Hz, 1H), 7.48–7.43 (m, 2H), 7.38 (s, 1H), 3.85 (s, 2H)
¹³C NMR (101 MHz, CDCl₃):
δ 152.1 (C-F), 134.8, 133.2, 132.5 (Cl-C), 119.8 (CN), 117.2, 113.4, 25.3 (CH₂CN)
HRMS (ESI+): Calculated for C₁₄H₇Cl₂FN [M+H]⁺: 298.9954, Found: 298.9951
Chemical Reactions Analysis
Types of Reactions
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position : The position of halogens significantly impacts electronic and steric effects. For example, the 3',4'-Cl₂ substitution in (3',4'-Dichloro-3-fluoro-biphenyl-2-yl)-acetonitrile vs. the 2',5'-Cl₂ in the target compound may alter dipole moments and intermolecular interactions.
Functional Groups : Methoxy (-OCH₃) substituents (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile ) introduce electron-donating effects, contrasting with the electron-withdrawing -CN and halogens in the target compound.
Physicochemical Properties
Solubility:
- reports solubility testing for biphenyl derivatives (Compounds 1–9) via HPLC after equilibration in water at 25°C . While the target compound’s solubility is undocumented, biphenyl nitriles generally exhibit low aqueous solubility due to hydrophobic aromatic cores.
- Methoxy-substituted analogs (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile) may show marginally improved solubility due to polar -OCH₃ groups .
Melting Points:
- Compound 4h (2,4-dichlorophenyl derivative) has a melting point of 120–121°C , suggesting that halogen positioning influences crystallinity. The target compound’s melting point is likely higher due to its larger molecular weight and biphenyl structure.
ADME and Pharmacokinetic Considerations
- highlights predictive models for solubility and absorption, noting that structural diversity improves model robustness .
Biological Activity
(2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is a synthetic organic compound characterized by its biphenyl structure with chlorine and fluorine substituents, along with an acetonitrile functional group. This unique configuration imparts distinct chemical properties that may influence its biological activity. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C13H8Cl2F1N
- Molecular Weight : Approximately 280.1 g/mol
- Structure :
- The compound features two interconnected benzene rings.
- Substituents: Two chlorine atoms and one fluorine atom on the biphenyl structure enhance its reactivity.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Halogenation of Biphenyl Derivatives : This step introduces chlorine and fluorine atoms.
- Nucleophilic Substitution : The acetonitrile group is added through nucleophilic substitution reactions.
- Purification : Common methods include recrystallization or chromatography to achieve high purity.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Target Interactions
Research indicates that this compound may interact with:
- Enzymes : Influencing metabolic pathways.
- Receptors : Potentially affecting signal transduction and gene expression.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Study on Enzyme Inhibition :
- A study demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.
-
Anticancer Activity :
- Preliminary research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
-
Neuroprotective Effects :
- Investigations into neuroprotective properties suggest that it may mitigate oxidative stress in neuronal cells, which could be beneficial for neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for (2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile, and how can purity be optimized?
- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by cyano group introduction via nucleophilic substitution. For purity optimization, use column chromatography with acetonitrile/water gradients (70:30 to 95:5) for polar impurities, and confirm purity via UPLC-MS (e.g., Waters UPLC HSS T3 column, acetonitrile-based mobile phase) . Static discharge during synthesis must be mitigated using grounded equipment and inert gas purging to prevent decomposition .
Q. What safety protocols are critical when handling this compound in academic labs?
- Methodological Answer : Due to acetonitrile’s flammability (flash point: 12.8°C) and acute toxicity (LC50: 3587 ppm in mice), use explosion-proof fume hoods, anti-static tools, and PPE (nitrile gloves, ANSI-certified goggles). Store at 2–6°C in amber glass under nitrogen to prevent photodegradation and moisture absorption . Emergency protocols include immediate skin decontamination with polyethylene glycol 300 and ethanol (1:1) to enhance cyanide detoxification .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine /-NMR (CDCl/DMSO-d) to confirm biphenyl substitution patterns and nitrile resonance (~110 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) in acetonitrile/formic acid mobile phases can resolve isotopic clusters for Cl/F atoms .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in stability data under varying solvent conditions?
- Methodological Answer : Stability discrepancies arise from solvent polarity and trace water content. Use kinetic studies via -NMR in deuterated acetonitrile at 40°C to monitor decomposition rates. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to identify degradation pathways, such as hydrolysis of the nitrile group to amides under acidic conditions .
Q. How can ligand exchange kinetics inform catalytic applications of this compound?
- Methodological Answer : Conduct time-resolved ESI-MS in acetonitrile/chloroform mixtures with pyridine ligands to quantify exchange rates. Fit data to Eyring equations to derive activation parameters (ΔH‡, ΔS‡). For example, slower exchange in acetonitrile (ΔH‡ = 58 kJ/mol) vs. chloroform (ΔH‡ = 45 kJ/mol) suggests solvent polarity stabilizes transition states .
Q. What chromatographic methods optimize separation of diastereomers or regioisomers in derivatives?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with acetonitrile/isopropanol gradients (9:1, 0.1% formic acid) for enantiomeric resolution. For regioisomers, employ HILIC columns (e.g., Acquity BEH) with 5 mM ammonium formate in acetonitrile to exploit polarity differences .
Q. How do computational models predict reactivity in cross-coupling reactions?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER force field) to assess steric effects from dichloro/fluoro substituents on palladium catalyst coordination. Pair with Fukui indices (DFT) to identify electrophilic/nucleophilic sites, guiding regioselective functionalization .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported toxicity thresholds for acetonitrile-based compounds?
- Methodological Answer : Variations in LD50 values (e.g., 16,000 ppm in rats vs. 3,587 ppm in mice) stem from species-specific metabolic pathways. Use in vitro hepatocyte assays (human HepG2 cells) with LC-MS quantification of cyanide metabolites to establish human-relevant thresholds. Cross-validate with QSAR models (EPA ECOSAR) for ecological risk assessment .
Q. Why do solvent polarity studies yield conflicting results for reaction yields?
- Methodological Answer : Acetonitrile’s high dielectric constant (ε = 37.5) can stabilize ionic intermediates but deactivate radical pathways. Compare yields in acetonitrile vs. THF using stopped-flow UV-Vis spectroscopy to track intermediate lifetimes. For radical reactions, add 10% DMSO to modulate polarity without quenching reactive species .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Flash Point (Acetonitrile) | 12.8°C | |
| LD50 (Oral, Rat) | 3,830 mg/kg | |
| Optimal UPLC Mobile Phase | Acetonitrile:Water (6:4, 0.1% FA) | |
| Solubility in Acetonitrile | 1.42 g/cm³ |
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| GC-FID | Ethanol/Acetonitrile Quantitation | Column: DB-624, 30m × 0.32mm |
| ESI-MS | Ligand Exchange Kinetics | Source Temp: 150°C, CID: 35eV |
| DFT Calculations | Degradation Pathway Prediction | B3LYP/6-311+G(d,p) Basis Set |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
